Levocetirizine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Levocetirizine hydrochloride is a second-generation antihistamine used primarily to treat allergic rhinitis and chronic idiopathic urticaria. It is the R-enantiomer of cetirizine, which means it is a more active form of the drug. This compound works by blocking the action of histamine, a substance in the body that causes allergic symptoms .
Preparation Methods
Synthetic Routes and Reaction Conditions: Levocetirizine hydrochloride is synthesized through a multi-step process. The synthesis begins with the cyclization of ®-4-chlorobenzhydrylamine and tri(2-chloroethyl)amine to obtain an intermediate compound. This intermediate then undergoes a condensation reaction with 2-ethyl glycolate to form the final product, levocetirizine . The hydrochloride salt is formed by hydrochlorinating the prepared levocetirizine and then recrystallizing the salt .
Industrial Production Methods: Industrial production of this compound involves the use of catalytic oxidation of L-hydroxyzine using Pd-M/C as a catalyst. This method ensures high conversion rates and high optical purity of the target product .
Chemical Reactions Analysis
Types of Reactions: Levocetirizine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be metabolized to a dihydrodiol (M2) and an N-oxide (M3).
Reduction: Not commonly involved in reduction reactions.
Substitution: It can undergo O-dealkylation and N-dealkylation reactions.
Common Reagents and Conditions:
Oxidation: Catalytic oxidation using Pd-M/C.
Substitution: Conditions involving dealkylating agents.
Major Products Formed:
- Dihydrodiol (M2)
- N-oxide (M3)
- Hydroxymethoxy derivative (M4)
- Hydroxy derivative (M5)
- O-dealkylated derivative (M6)
- Taurine conjugate (M8)
- N-dealkylated and aromatic hydroxylated derivatives
Scientific Research Applications
Levocetirizine hydrochloride has a wide range of applications in scientific research:
- Chemistry: Used in chromatographic method development for simultaneous estimation with other compounds .
- Biology: Studied for its effects on histamine receptors and allergic response mechanisms.
- Medicine: Widely used to treat allergic rhinitis and chronic idiopathic urticaria .
- Industry: Utilized in the formulation of various pharmaceutical products, including oral solutions and dissolving films .
Mechanism of Action
Levocetirizine hydrochloride is often compared with cetirizine, its parent compound. Here are some key differences:
- Potency: this compound is more potent than cetirizine.
- Sedation: this compound is less sedating compared to cetirizine .
- Onset of Action: this compound has a quicker onset of action .
Comparison with Similar Compounds
- Cetirizine: A second-generation antihistamine used for similar indications .
- Loratadine: Another second-generation antihistamine with similar uses but different chemical structure.
- Fexofenadine: A non-sedating antihistamine used for allergic rhinitis and urticaria.
Levocetirizine hydrochloride stands out due to its higher potency, quicker onset of action, and lower sedative effects, making it a preferred choice for many patients .
Properties
CAS No. |
823178-28-5 |
---|---|
Molecular Formula |
C21H26Cl2N2O3 |
Molecular Weight |
425.3 g/mol |
IUPAC Name |
2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid;hydrochloride |
InChI |
InChI=1S/C21H25ClN2O3.ClH/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26;/h1-9,21H,10-16H2,(H,25,26);1H/t21-;/m1./s1 |
InChI Key |
CUSPGNDCPOVPBA-ZMBIFBSDSA-N |
Isomeric SMILES |
C1CN(CCN1CCOCC(=O)O)[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl |
Canonical SMILES |
C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.